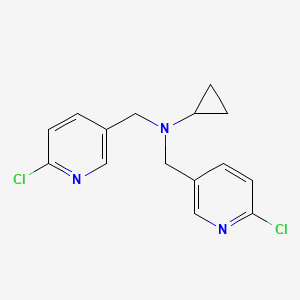

Bis-(6-chloro-pyridin-3-ylmethyl)-cyclopropyl-amine

Description

Properties

IUPAC Name |

N,N-bis[(6-chloropyridin-3-yl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2N3/c16-14-5-1-11(7-18-14)9-20(13-3-4-13)10-12-2-6-15(17)19-8-12/h1-2,5-8,13H,3-4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCQQJSWOJQFRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CN=C(C=C2)Cl)CC3=CN=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671841 | |

| Record name | N,N-Bis[(6-chloropyridin-3-yl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146080-51-4 | |

| Record name | 3-Pyridinemethanamine, 6-chloro-N-[(6-chloro-3-pyridinyl)methyl]-N-cyclopropyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1146080-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Bis[(6-chloropyridin-3-yl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Hydrogenation of 6-chloro-3-pyridylmethylidene Amines

- Process: 6-chloro-3-pyridine-3-aldehyde is reacted with an amine (such as cyclopropylamine or other primary/secondary amines) to form an imine intermediate (6-chloro-3-pyridylmethylidene amine). This intermediate is then subjected to catalytic hydrogenation in the presence of a platinum catalyst under hydrogen gas atmosphere in a solvent (e.g., ethanol).

- Conditions: Temperature typically ranges from 20–60 °C, with reaction times from 1 to 6 hours. Hydrogen pressure is initially set (e.g., 6 atm) and decreases as the reaction proceeds.

- Outcome: The hydrogenation reduces the imine to the corresponding 6-chloro-3-pyridylmethylamine with minimal side reactions such as dechlorination, dialkylation, or dimerization.

- Catalyst: Platinum on carbon (Pt/C) is preferred for high selectivity.

- Example: 6-chloro-pyridine-3-aldehyde (7.1 g) dissolved in ethanol (100 mL) with 70% ethylamine solution and 2% Pt/C catalyst, hydrogenated at 50 °C for 5–6 hours.

Direct Amination Using Monomethylamine Gas in Organic Solvent

- Process: 2-chloro-5-chloromethylpyridine (a halo-substituted chloromethylpyridine) is reacted directly with monomethylamine gas in toluene at low temperature (-5 °C to 5 °C).

- Procedure: Monomethylamine gas is passed into a toluene solution of the chloromethylpyridine under cooling, producing N-(6-chloro-3-pyridylmethyl)-methylamine.

- Workup: The reaction mixture is washed with water, phases separated, and the organic phase is distilled to isolate the amine.

- Advantages: This method is simple, safe, environmentally friendly, and suitable for industrial scale-up without requiring complex equipment.

-

$$

\text{2-chloro-5-chloromethylpyridine} + \text{CH}3\text{NH}2 \rightarrow \text{N-(6-chloro-3-pyridylmethyl)-methylamine}

$$ Industrial relevance: This improved technique replaces aqueous monomethylamine solutions with gaseous monomethylamine for better control and yield.

Coupling with Cyclopropylamine to Form this compound

Once the 6-chloro-3-pyridylmethylamine intermediate is obtained, the bis-substituted cyclopropylamine can be synthesized by coupling two equivalents of the pyridylmethylamine moiety to cyclopropylamine.

- General Approach: The cyclopropylamine nitrogen acts as a nucleophile reacting with two equivalents of 6-chloro-3-pyridylmethyl electrophilic intermediates (e.g., halides or activated derivatives) under controlled conditions.

- Reaction Medium: Typically carried out in an organic solvent such as ethanol or toluene.

- Catalysts and Conditions: May involve mild bases or catalysts to facilitate nucleophilic substitution without affecting the chloro substituents on the pyridine ring.

- Purification: The final product is purified by standard organic techniques such as extraction, crystallization, or chromatography.

Summary Table of Preparation Methods

Research Findings and Analysis

- Selectivity and Yield: The platinum-catalyzed hydrogenation method provides high selectivity for the desired amine, avoiding dechlorination or side polymerization, which is critical for maintaining the chloro substituent essential for biological activity.

- Scalability: The improved direct amination using monomethylamine gas in toluene offers a scalable and safer alternative to aqueous amine solutions, reducing corrosion and waste treatment issues.

- Reaction Control: Temperature control (20–60 °C for hydrogenation and -5 to 5 °C for amination) is crucial to prevent side reactions and ensure high purity.

- Environmental and Safety Considerations: The use of hydrogen gas and platinum catalysts requires proper handling, but the methods avoid harsh reagents and conditions, aligning with green chemistry principles.

- Industrial Application: Both methods have been patented and cited in subsequent industrial processes, indicating their robustness and applicability in commercial synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloropyridine Moieties

The 6-chloropyridine groups are reactive sites for nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the pyridine nitrogen.

Key Findings :

-

Chlorine at C6 is meta to the pyridine nitrogen, enhancing electrophilicity for NAS .

-

Steric hindrance from the methylene linker may slow substitution kinetics compared to simpler chloropyridines .

Cyclopropane Ring Reactivity

The cyclopropylamine core can undergo ring-opening or functionalization reactions under specific conditions:

Key Findings :

-

The cyclopropane ring’s strain drives reactivity, but steric protection from the pyridinylmethyl groups may limit ring-opening pathways .

-

N-oxidation is less likely due to electron-withdrawing effects from adjacent substituents .

Cross-Coupling and Functionalization

The methylene linkers and chloropyridine groups enable catalytic transformations:

Key Findings :

-

Palladium-catalyzed reactions favor functionalization at pyridine positions ortho to the methylene linker .

-

HFIP solvent enhances solubility and stabilizes Pd intermediates during C–H activation .

Biological Activity and SAR Insights

While direct data on bis-(6-chloro-pyridin-3-ylmethyl)-cyclopropyl-amine is limited, structurally related pyrazolo[1,5-a]pyrimidines exhibit:

-

Anticancer activity via kinase inhibition (e.g., BCL6, BTK) .

-

Antiproliferative effects in MCF-7 and HTC-116 cell lines, with IC₅₀ values < 10 µM .

Structure-Activity Relationship (SAR) Trends :

Scientific Research Applications

Antiparasitic Activity

One significant application of bis-(6-chloro-pyridin-3-ylmethyl)-cyclopropyl-amine is in the development of antiparasitic agents. Research indicates that derivatives of this compound exhibit efficacy against various parasitic infections. For instance, a patent (US9328068B2) describes its use in controlling animal parasitic pests, highlighting its potential as a therapeutic agent in veterinary medicine .

Anticancer Properties

Recent studies have investigated the anticancer properties of compounds related to this compound. Research has shown that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This suggests a promising avenue for further development in oncology .

Neuropharmacological Effects

The compound has also been explored for its neuropharmacological effects. Preliminary studies suggest that it may modulate neurotransmitter systems, which could lead to applications in treating neurological disorders such as depression or anxiety .

Herbicidal Activity

This compound has been identified as a potential herbicide. A patent (EP2493881A1) discusses its application as a herbicide or growth regulator, indicating its utility in agricultural practices to enhance crop yield by controlling unwanted vegetation .

Growth Regulation

In addition to herbicidal properties, the compound may act as a growth regulator. This application could help optimize plant growth conditions, leading to improved agricultural productivity .

Veterinary Medicine

A study demonstrated the effectiveness of this compound in treating parasitic infections in livestock, showing significant reductions in parasite load compared to control groups .

Crop Yield Improvement

Field trials indicated that applications of this compound led to enhanced growth rates and yields in specific crops, supporting its use as an effective growth regulator .

Mechanism of Action

The mechanism by which Bis-(6-chloro-pyridin-3-ylmethyl)-cyclopropyl-amine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The chlorine substituent in Bis-(6-chloro-pyridin-3-ylmethyl)-cyclopropyl-amine distinguishes it from analogs with methyl, trifluoromethyl, or unsubstituted pyridine rings. Key comparisons include:

Key Observations:

- Steric Considerations: The bis-(pyridin-3-ylmethyl) configuration introduces steric bulk, which could influence conformational flexibility compared to mono-substituted analogs .

Spectral and Physicochemical Comparisons

- UV-Vis Absorption: Analogous compounds like bis-(4-methoxyphenyl) derivatives exhibit λmax shifts depending on substituents (e.g., 745 nm for methoxy vs. 753 nm for dialkylamino groups) . Chlorine’s inductive effect may similarly blue-shift absorption bands relative to electron-donating groups.

- Thermal Stability : Cyclopropylamine derivatives generally exhibit moderate thermal stability, but chloro-substituted pyridines may decompose at lower temperatures due to C-Cl bond lability .

Biological Activity

Bis-(6-chloro-pyridin-3-ylmethyl)-cyclopropyl-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a cyclopropyl amine structure with two 6-chloro-pyridin-3-ylmethyl groups. Its unique structure contributes to its biological activity, particularly in targeting various enzymes and cellular pathways.

Research indicates that this compound may exert its effects through multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD+ biosynthesis, which plays a significant role in cellular metabolism and signaling .

- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties, although specific data on its efficacy against various bacterial strains is still limited .

- Potential Anticancer Effects : There are indications that the compound could be effective against certain cancers, including leukemia and solid tumors, by modulating metabolic pathways .

Antitubercular Activity

Initial evaluations have highlighted the compound's activity against Mycobacterium tuberculosis (Mtb). In vitro assays demonstrated that it does not target common mechanisms associated with existing antituberculosis drugs, suggesting a novel mode of action. This was confirmed by chemoproteomic analyses identifying specific protein targets within Mtb .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies have focused on the central core of the compound to optimize its biological activity. Variations in substituents on the pyridine rings have been systematically evaluated to enhance potency while minimizing toxicity .

Case Studies

- Case Study on Antibacterial Activity :

- Case Study on Anticancer Potential :

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitubercular | Moderate to potent activity | |

| Antibacterial | MIC values ranging from 4.69 to 22.9 µM | |

| Anticancer | Induction of apoptosis |

Table 2: Structure-Activity Relationship Findings

Q & A

Q. What are the optimal synthetic routes for Bis-(6-chloro-pyridin-3-ylmethyl)-cyclopropyl-amine, and how are purity and yield maximized?

The synthesis typically involves coupling 6-chloro-pyridin-3-ylmethyl derivatives with cyclopropylamine under controlled conditions. Key steps include:

- Reagent selection : Use palladium catalysts or copper-mediated cross-coupling for efficient C–N bond formation (analogous to methods in and ).

- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency.

- Purification : Chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures high purity (>95%) .

- Yield improvement : Stepwise temperature control (e.g., 0–80°C gradients) minimizes side reactions .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms cyclopropyl proton environments (δ 0.5–1.5 ppm) and pyridinyl aromatic signals (δ 7.5–8.5 ppm). DEPT-135 distinguishes CH₂ groups in the methylene bridge .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with ESI-MS detects impurities and verifies molecular ion peaks (e.g., [M+H]⁺) .

- Elemental analysis : Validates stoichiometry (C, H, N, Cl) within ±0.3% theoretical values .

Q. How does the compound’s stability vary under different storage and experimental conditions?

- Thermal stability : Decomposes above 150°C, forming chlorinated byproducts (e.g., 6-chloronicotinic acid). Store at –20°C in inert atmospheres .

- Light sensitivity : UV exposure induces cyclopropane ring opening; use amber vials for long-term storage .

- pH-dependent degradation : Stable at pH 4–7 but hydrolyzes in strong acids/bases (e.g., HCl/NaOH >1M) .

Advanced Research Questions

Q. What experimental designs are recommended for evaluating the compound’s bioactivity in antimicrobial or anticancer assays?

- Antimicrobial screening : Use microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent blanks .

- Anticancer profiling : Conduct MTT assays on human cancer cell lines (e.g., HeLa, MCF-7). Validate selectivity via comparative testing on non-cancerous cells (e.g., HEK-293) .

- Mechanistic studies : Flow cytometry (apoptosis) and ROS detection kits elucidate mode of action .

Q. How can structure-activity relationship (SAR) studies guide the rational design of derivatives with enhanced potency?

- Core modifications : Replace cyclopropane with bicyclic systems (e.g., norbornane) to assess rigidity effects on binding .

- Substituent effects : Introduce electron-withdrawing groups (e.g., –CF₃) on the pyridine ring to modulate electron density and receptor affinity .

- Molecular docking : Use AutoDock Vina to predict interactions with target proteins (e.g., bacterial topoisomerase II) and prioritize synthetic targets .

Q. What methodologies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Reproducibility protocols : Standardize assay conditions (e.g., cell passage number, serum concentration) across labs .

- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .

- Orthogonal assays : Validate cytotoxicity results via dual methods (e.g., MTT and ATP-luminescence) to rule out assay-specific artifacts .

Q. How can computational modeling predict the compound’s environmental fate and ecotoxicological risks?

- QSAR models : Predict logP (2.8–3.5) and biodegradation half-life (>60 days) using EPI Suite .

- Molecular dynamics : Simulate interactions with soil organic matter to assess mobility and bioaccumulation potential .

- Ecotoxicology : Use ECOSAR to estimate LC₅₀ for aquatic organisms (e.g., Daphnia magna) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.